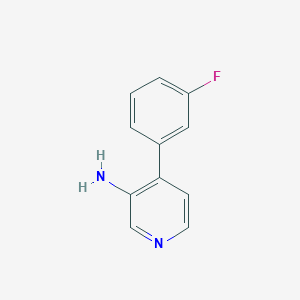
4-(3-Fluorophenyl)pyridin-3-amine
Übersicht
Beschreibung
“4-(3-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular weight of 188.2 . It is also known by its IUPAC name "4-(3-fluorophenyl)-2-pyridinamine" .
Molecular Structure Analysis
The InChI code for “4-(3-Fluorophenyl)pyridin-3-amine” is "1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14)" . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
1. Peptidomimetic Development
Saitton, Kihlberg, and Luthman (2004) described the synthesis of pyridine derivatives, including structures similar to 4-(3-Fluorophenyl)pyridin-3-amine, as scaffolds in peptidomimetic development. These derivatives are beneficial for creating compounds that mimic peptides in biological systems (Saitton, Kihlberg & Luthman, 2004).
2. pH Sensor Development
Hu et al. (2013) synthesized triphenylamine derivatives, including pyridinyl groups, and explored their use as pH sensors due to their pH-dependent absorptions and emissions. This research indicates potential applications of similar compounds like 4-(3-Fluorophenyl)pyridin-3-amine in pH sensing technologies (Hu et al., 2013).
3. Anticancer Research
Thaher et al. (2012) explored pyrazole derivatives with a structure related to 4-(3-Fluorophenyl)pyridin-3-amine, finding them active against important cancer kinases. This suggests potential applications in cancer research and treatment (Thaher et al., 2012).
4. Anticancer Agent Synthesis
Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a compound structurally similar to 4-(3-Fluorophenyl)pyridin-3-amine, showing potent in vitro anticancer activity against human cancer cell lines. This research underscores the compound's potential in developing new anticancer agents (Vinayak, Sudha & Lalita, 2017).
5. Met Kinase Inhibition
Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, which are structurally related to 4-(3-Fluorophenyl)pyridin-3-amine. This research highlights potential therapeutic applications in targeting Met kinase-related diseases (Schroeder et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHINMZLIUFUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294497 | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)pyridin-3-amine | |
CAS RN |
1374664-62-6 | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374664-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinamine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
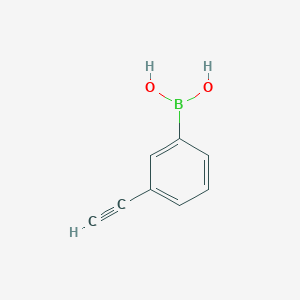
![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)

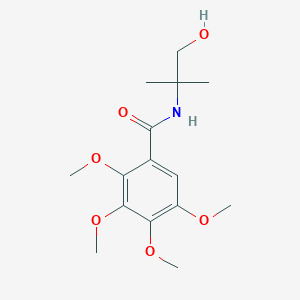

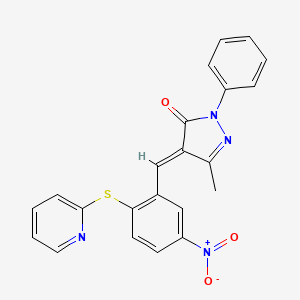
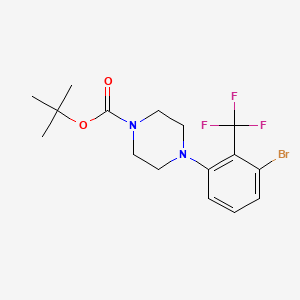
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)
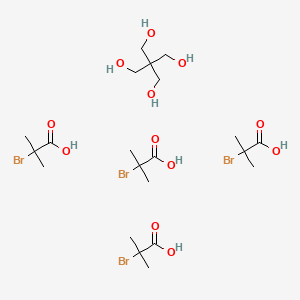
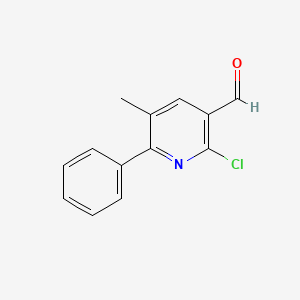
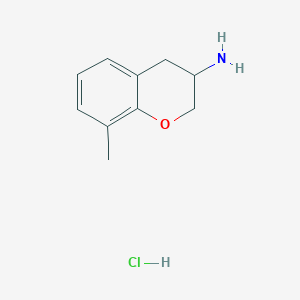
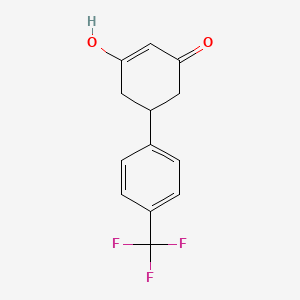
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)